4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide
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Overview
Description
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide is a synthetic organic compound characterized by a pyrimidine ring substituted with a phenyl group and a butanamide chain. The presence of a trifluoroethyl group adds to its unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide typically involves multi-step organic reactions:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butanamide Chain: The butanamide chain is attached through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution, where a trifluoroethyl halide reacts with the amide nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoroethyl group is known to enhance metabolic stability and bioavailability.
Industry
In the industrial sector, it may be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrimidine ring facilitates interactions with nucleic acids or proteins. The phenyl group contributes to hydrophobic interactions, stabilizing the compound within its target site.
Comparison with Similar Compounds
Similar Compounds
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide: Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.
N-(2,2,2-trifluoroethyl)butanamide: Lacks the pyrimidine ring, affecting its interaction with biological targets.
4-phenylpyrimidin-1(6H)-yl derivatives: Variations in the substituents on the pyrimidine ring can lead to different reactivity and applications.
Uniqueness
The combination of the pyrimidine ring, phenyl group, butanamide chain, and trifluoroethyl group in 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide makes it unique. This specific arrangement imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)10-20-14(23)7-4-8-22-11-21-13(9-15(22)24)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPKBOUEVWLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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